molecular formula C21H18ClN5O2 B11027861 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

Cat. No.: B11027861
M. Wt: 407.9 g/mol
InChI Key: LJBWAQZMKFCKJK-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core substituted at the 2-position with a 6-ethoxy-4-methylquinazolin-2-ylamino group and at the 6-position with a 4-chlorophenyl moiety.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H18ClN5O2/c1-3-29-15-8-9-17-16(10-15)12(2)23-20(24-17)27-21-25-18(11-19(28)26-21)13-4-6-14(22)7-5-13/h4-11H,3H2,1-2H3,(H2,23,24,25,26,27,28)

InChI Key

LJBWAQZMKFCKJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Biological Activity

The compound 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 6-ethoxy-4-methylquinazolin-2-yl moiety . These structural characteristics suggest that it may interact with various biological targets, particularly kinases involved in cancer pathways.

Anticancer Potential

Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazoline derivatives have been extensively studied for their ability to inhibit epidermal growth factor receptors (EGFR) and other kinases critical for cell proliferation and survival. The compound is hypothesized to possess similar properties:

Cell Line IC50 (μM) Reference Compound
MCF7 (Breast)TBDAfatinib
A549 (Lung)TBDOsimertinib

In vitro studies have shown that quinazoline derivatives can lead to significant reductions in cell viability, which is a promising indicator of their potential as anticancer agents .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases. Quinazoline derivatives have shown to be effective in targeting pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the binding affinity of this compound to EGFR is comparable to existing inhibitors, indicating a potential for therapeutic application in cancer treatment .

Synthesis Pathways

The synthesis of 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol can be achieved through several methods. These synthetic pathways allow for the introduction of various functional groups that enhance the biological activity of the final product. The following table summarizes some synthetic routes:

Route Key Reagents Yield (%)
Route A: Nucleophilic SubstitutionEthoxyquinazoline, Chlorobenzene75
Route B: Cyclization2-Amino pyrimidine derivatives80

These methods highlight the versatility in synthesizing compounds with desired biological properties.

Case Studies and Research Findings

Multiple studies have investigated quinazoline derivatives for their anticancer properties. For example, a study on a related quinazoline compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating high potency . Another study found that certain derivatives exhibited effective cellular anti-proliferative activity against multiple cancer cell lines, including MCF7 and HepG2 .

Comparative Analysis

The unique structure of 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol sets it apart from other similar compounds:

Compound Name Structural Features Notable Differences
4,6-DiphenylpyrimidineTwo phenyl groups on the pyrimidine ringLacks halogen substitution; different reactivity
5-(4-Chloroanilino)-2-amino-pyrimidineAmino group on pyrimidine; chlorinated anilineDifferent substitution pattern; varied activity
2-AminoquinazolineBasic quinazoline structureLacks pyrimidine moiety; distinct biological profile

The presence of both chlorophenyl and quinazoline groups enhances stability and reactivity, making this compound particularly valuable in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Pyrimidine Core

6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
  • Structural Differences : Replaces the 4-chlorophenyl group with 4-fluorophenyl and lacks the ethoxy group on the quinazoline (4-methylquinazolin-2-yl instead of 6-ethoxy-4-methylquinazolin-2-yl).
  • Implications: Electronic Effects: Fluorine’s higher electronegativity may reduce electron density compared to chlorine, altering binding interactions.
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
  • Structural Differences : Substitutes 4-chlorophenyl with a [(4-methylphenyl)sulfanyl]methyl group.
  • Physicochemical Data :
    • Molecular Weight: 433.53
    • logP: 5.8247 (highly hydrophobic)
    • Polar Surface Area: 73.46 Ų
  • Increased hydrophobicity (logP >5) may enhance membrane permeability but reduce solubility .
6-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2-(6-methoxy-4-methylquinazolin-2-ylamino)pyrimidin-4-ol
  • Structural Differences : Features a benzimidazole-sulfanylmethyl substituent at the 6-position.
  • Sulfur and nitrogen atoms may improve binding to metalloenzymes or receptors .

Modifications on the Quinazoline Ring

6-Methoxy vs. 6-Ethoxy Substituents
  • Ethoxy groups may improve metabolic stability due to slower oxidative degradation .

Physicochemical and Pharmacokinetic Trends

  • Hydrophobicity :
    • Chlorophenyl analogs are generally less hydrophobic than sulfanylmethyl derivatives (e.g., logP ~5.8 in vs. estimated lower logP for chlorophenyl).
    • Fluorophenyl substitution () balances hydrophobicity and electronic effects.
  • Solubility :
    • Polar groups (e.g., ethoxy, hydroxyl) improve solubility but may require formulation adjustments for bioavailability .

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